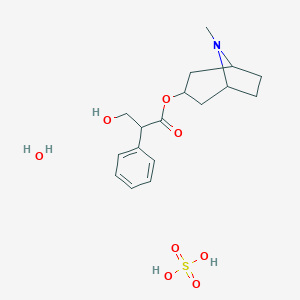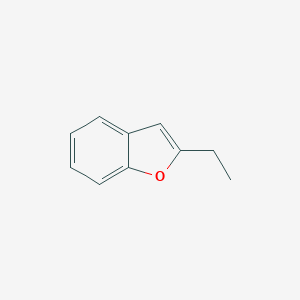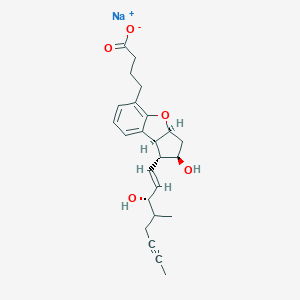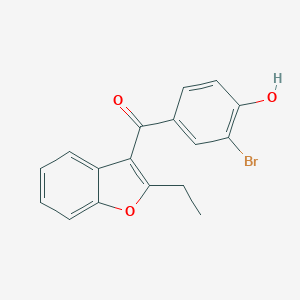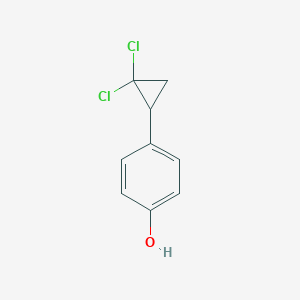
4-(2,2-Dichlorocyclopropyl)phenol
Descripción general
Descripción
“4-(2,2-Dichlorocyclopropyl)phenol” is an aromatic phenol compound. It has a molecular formula of C9H8Cl2O and is used in a variety of biochemical and physiological applications. It is also an intermediate of Ciprofibrate, which is a hypolipemic agent .
Synthesis Analysis
The synthesis of a similar compound, 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol, has been accomplished using a cyclopropanation process and Response Surface Methodology . This methodology was used to determine the optimal conditions for the cyclopropanation reaction of eugenol .Physical And Chemical Properties Analysis
“4-(2,2-Dichlorocyclopropyl)phenol” is a nearly white crystalline powder . It has a molecular weight of 203.065 Da .Aplicaciones Científicas De Investigación
Specific Scientific Field
Environmental Science and Engineering
Summary of the Application
“4-(2,2-Dichlorocyclopropyl)phenol” is used as an adsorbent for the removal of pollutants such as phenol, phenolics, pesticides, and dyes from wastewater systems .
Methods of Application
The adsorption process is considered an effective method to remove pollutants from an aqueous solution. The properties of the adsorbent, adsorption studies, the method of design, and optimization conditions were reported. The thermodynamic studies were conducted to determine Gibbs free energy change, standard entropy change, and standard enthalpy change .
Results or Outcomes
Experimental results indicated that a higher adsorption capacity can be observed when the adsorbents have a high surface area and high-porosity structure. The removal percentage of pollutants increased when the adsorbent dosage was increased due to the availability of a larger number of adsorption sites .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
The compound “4-(2,2-Dichlorocyclopropyl)phenol” has been synthesized using a cyclopropanation process .
Methods of Application
The Response Surface Methodology was used to determine the optimal conditions for the cyclopropanation reaction of eugenol .
Results or Outcomes
The central composite design showed that polynomial regression models were in good agreement with the experimental results of the coefficient determination (0.95) of product yield. The optimal conditions were 17.44 and 5.78 hours. In such condition, the predicted yield of the product was 43.96% .
Safety And Hazards
The safety data sheet for a similar compound, “P-(2,2-Dichlorocyclopropyl)phenol”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
4-(2,2-dichlorocyclopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIUDLMOJNKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557649 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dichlorocyclopropyl)phenol | |
CAS RN |
52179-26-7 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

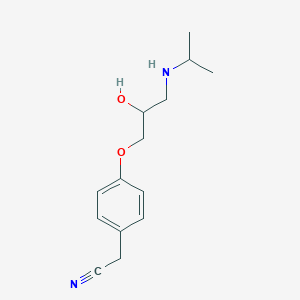
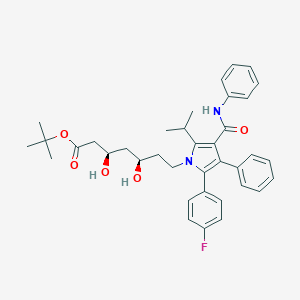
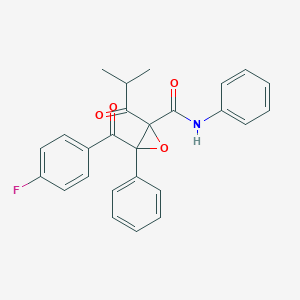
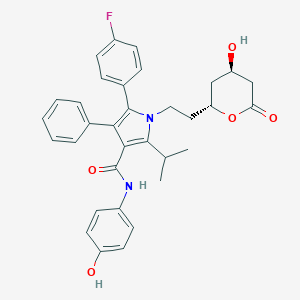
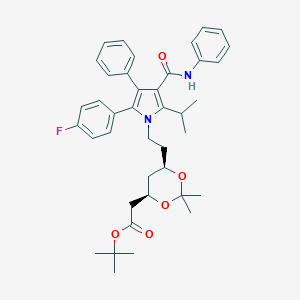
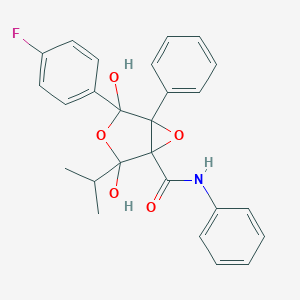
![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)
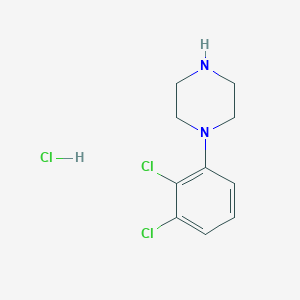
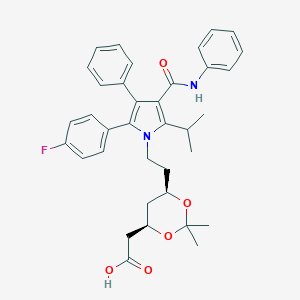
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)
